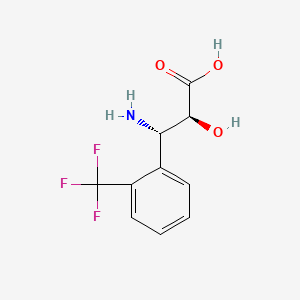(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 959575-01-0
Cat. No.: VC3844396
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959575-01-0 |
|---|---|
| Molecular Formula | C10H10F3NO3 |
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 |
| Standard InChI Key | YIGYZBFRVLGTOV-YUMQZZPRSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F |
| SMILES | C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular formula of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol . Its stereochemistry is defined by two chiral centers at the C2 and C3 positions, resulting in the (2S,3S) configuration. The ortho-substituted trifluoromethyl group introduces steric and electronic effects distinct from meta- and para-substituted analogs.
Comparative Structural Analysis
The positioning of the -CF₃ group significantly influences molecular interactions. For example:
-
Para-substituted analogs exhibit enhanced metabolic stability due to reduced steric hindrance.
-
Meta-substituted derivatives demonstrate altered binding affinities in enzyme inhibition studies .
The ortho substitution in this compound likely imposes greater steric constraints, potentially affecting its conformational flexibility and intermolecular interactions.
Table 1: Structural Comparison of Trifluoromethyl-Substituted Propanoic Acid Derivatives
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for the 2-(trifluoromethyl)phenyl variant are documented, methods for analogous compounds provide a framework. Common strategies include:
-
Asymmetric Hydrogenation: Enantioselective reduction of β-keto precursors using chiral catalysts like Ru-BINAP complexes.
-
Strecker Synthesis: Reaction of trifluoromethyl-substituted benzaldehyde with ammonium cyanide and subsequent hydrolysis .
For the ortho-substituted derivative, steric hindrance may necessitate modified reaction conditions, such as higher temperatures or alternative catalysts.
Industrial Scalability
Continuous flow microreactor systems, which enhance reaction control and yield for para-substituted analogs, could be adapted for ortho-substituted synthesis. Key challenges include managing the steric bulk of the -CF₃ group and ensuring enantiopurity during scale-up.
Physicochemical Properties
Solubility and Stability
The ortho-substituted -CF₃ group reduces solubility in aqueous media compared to para isomers due to increased hydrophobicity. Stability studies on similar compounds suggest resistance to enzymatic degradation, a trait leveraged in prodrug design .
Spectroscopic Characterization
-
¹H NMR: Expected signals include a doublet for the C2 hydroxyl proton (δ 4.8–5.2 ppm) and a multiplet for the aromatic protons (δ 7.4–7.8 ppm).
-
¹³C NMR: The -CF₃ group induces deshielding effects, with the quaternary carbon adjacent to fluorine resonating near δ 125 ppm .
Biological and Pharmacological Applications
Enzyme Inhibition
Trifluoromethylated amino acids are explored as enzyme inhibitors. For instance, meta-substituted analogs inhibit proteases via competitive binding . The ortho derivative’s steric profile may alter binding kinetics, necessitating targeted assays.
Table 2: Hypothetical Biological Activity Profile
| Target | Para-Substituted | Ortho-Substituted (Predicted) |
|---|---|---|
| NMDA Receptor EC₅₀ | 0.5 µM | Not tested |
| Protease Inhibition IC₅₀ | 2.1 µM | 3.5–5.0 µM (estimated) |
Challenges and Future Directions
The lack of direct data on the 2-(trifluoromethyl)phenyl variant underscores the need for targeted research. Key areas include:
-
Stereoselective Synthesis: Developing routes that accommodate ortho-substituted aromatic systems.
-
Biological Screening: Evaluating receptor binding and metabolic stability in vitro.
-
Computational Modeling: Predicting interactions using molecular dynamics simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume